2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine core and exhibits comparable pharmacological properties.
1,2,3-Triazole 2-oxides: These compounds have similar reactivity and are used in related chemical and biological applications.
Uniqueness
2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and dimethylphenyl groups contribute to its specificity and potency in various applications .
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-cyclohexyl-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H22N6/c1-13-8-9-17(14(2)10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
InChI Key |
BOOSBCBOLJFAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5)C |
Origin of Product |
United States |
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